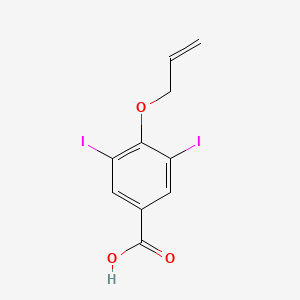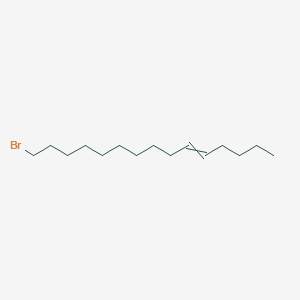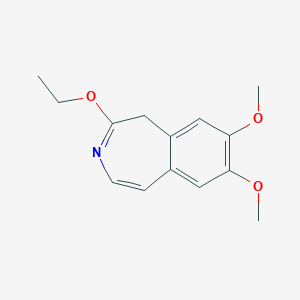
2-Ethoxy-7,8-dimethoxy-1H-3-benzazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-7,8-dimethoxy-1H-3-benzazepine is a chemical compound belonging to the benzazepine family Benzazepines are heterocyclic compounds characterized by a seven-membered ring fused to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-7,8-dimethoxy-1H-3-benzazepine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenylacetic acid.
Amide Formation: The acid is transformed into an amide compound through a reaction with an appropriate amine.
Cyclization: The amide undergoes cyclization under acidic conditions to form the benzazepine ring structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
2-Ethoxy-7,8-dimethoxy-1H-3-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The ethoxy and dimethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
2-Ethoxy-7,8-dimethoxy-1H-3-benzazepine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials and as an intermediate in pharmaceutical synthesis.
作用機序
The mechanism of action of 2-Ethoxy-7,8-dimethoxy-1H-3-benzazepine involves its interaction with specific molecular targets. While detailed studies on this compound are limited, benzazepines are known to interact with dopamine receptors, influencing signal transduction pathways and producing various physiological effects .
類似化合物との比較
Similar Compounds
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: This compound shares the benzazepine core structure but lacks the ethoxy group.
Tert-butyl 7,8-dimethoxy-2-oxo-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate: Another benzazepine derivative with different substituents.
Uniqueness
2-Ethoxy-7,8-dimethoxy-1H-3-benzazepine is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethoxy and dimethoxy groups allows for diverse chemical modifications and interactions with biological targets.
特性
CAS番号 |
93516-75-7 |
|---|---|
分子式 |
C14H17NO3 |
分子量 |
247.29 g/mol |
IUPAC名 |
2-ethoxy-7,8-dimethoxy-1H-3-benzazepine |
InChI |
InChI=1S/C14H17NO3/c1-4-18-14-9-11-8-13(17-3)12(16-2)7-10(11)5-6-15-14/h5-8H,4,9H2,1-3H3 |
InChIキー |
HVCVGRIXRQIEJB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC=CC2=CC(=C(C=C2C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



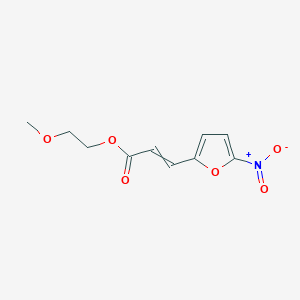
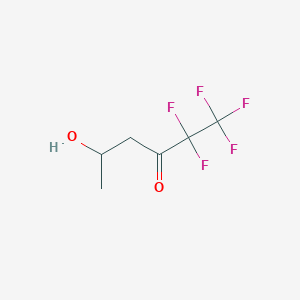
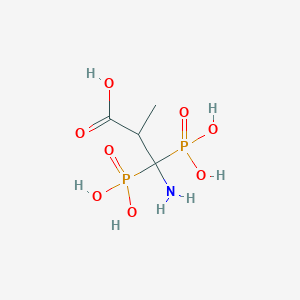
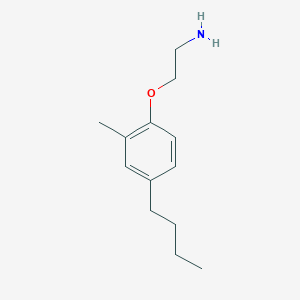
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy-](/img/structure/B14366832.png)
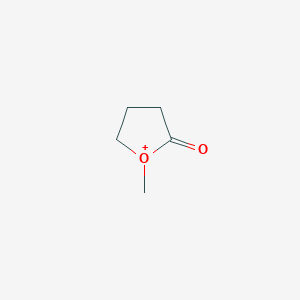
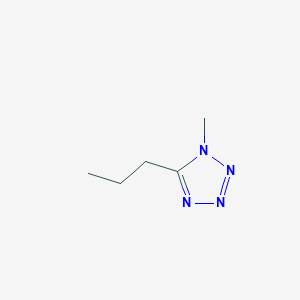
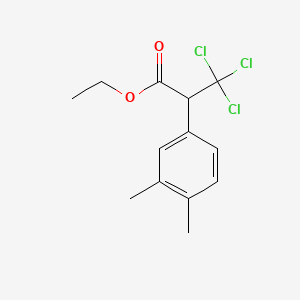
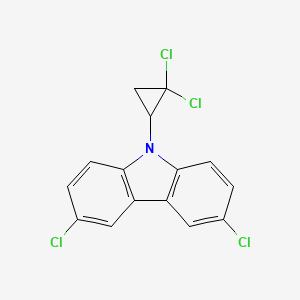
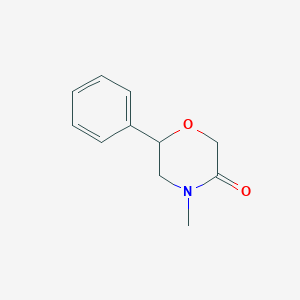
![2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14366872.png)
